molecular formula C24H20N6O3S B2831501 Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1206999-75-8

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2831501
CAS No.: 1206999-75-8
M. Wt: 472.52
InChI Key: FWBFVPGYDKEIBA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Its structure includes:

  • A phenyl substituent at position 9 of the pyrazine ring.
  • A thioacetamido bridge linking the pyrazine core to a benzoate ester group.
  • An ethyl ester moiety at the terminal benzoate fragment.

The pyrazolo-triazolo-pyrazine scaffold is known for its ability to interact with enzymes involved in inflammation, cancer, and microbial pathways, making it a candidate for drug discovery . The thioether and ester groups enhance its bioavailability and metabolic stability compared to simpler heterocycles .

Properties

CAS No.

1206999-75-8

Molecular Formula

C24H20N6O3S

Molecular Weight

472.52

IUPAC Name

ethyl 2-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-10-6-7-11-18(17)25-21(31)15-34-24-27-26-22-20-14-19(16-8-4-3-5-9-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31)

InChI Key

FWBFVPGYDKEIBA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the phenyl and thioacetamido groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including those related to Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate. Research indicates that certain pyrazolo compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that pyrazolo derivatives showed promising results against Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents .

Anticancer Properties

The anticancer potential of pyrazolo compounds has been extensively documented. This compound may exhibit similar properties due to its structural characteristics. Research has shown that pyrazolo derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, studies have reported that certain pyrazolo derivatives effectively inhibited the growth of various cancer cell lines in vitro .

Neuropharmacological Applications

The neuropharmacological effects of pyrazolo compounds are another area of interest. This compound may act on benzodiazepine receptors or other neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Studies have explored the synthesis of pyrazolo compounds as ligands for these receptors, showing their ability to modulate neurochemical activity .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying different substituents on the pyrazolo core to enhance potency and selectivity against specific biological targets. For instance, variations in the phenyl and thioacetamide groups have been systematically studied to determine their influence on antimicrobial and anticancer activities .

Potential in Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its diverse pharmacological activities make it a versatile scaffold for creating new therapeutic agents targeting infectious diseases and cancer. Collaborative efforts in medicinal chemistry aim to refine this compound's efficacy and safety profiles for clinical applications.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of Mycobacterium tuberculosis growth
Anticancer PropertiesInduction of apoptosis in various cancer cell lines
Neuropharmacological EffectsModulation of benzodiazepine receptors

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets within cells. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as cell division or apoptosis, which could be beneficial in the treatment of diseases like cancer.

Comparison with Similar Compounds

Structural Differences and Bioactivity

  • Core Heterocycles: The target compound’s pyrazolo-triazolo-pyrazine core differs from the pyrazolo-triazolo-triazine in Compound 2 (). The triazine ring in the latter enhances π-stacking interactions with fungal lanosterol demethylase, while the pyrazine core in the target compound may favor kinase inhibition due to planar aromaticity .
  • Substituent Effects :
    • The thioacetamido-benzoate ethyl ester in the target compound improves membrane permeability compared to the alkylthio groups in Compound 2 .
    • The phenyl group at C9 in the target compound likely increases steric hindrance, reducing solubility but improving target specificity .

Physicochemical Properties

  • Solubility : The target compound’s logP is estimated at ~3.5 (higher than Compound 2’s ~2.8) due to its hydrophobic phenyl and ester groups, posing formulation challenges .
  • Stability : The thioether bridge in the target compound enhances oxidative stability compared to hydrazone-based analogs () .

Biological Activity

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. It belongs to a class of pyrazole derivatives that have been studied for various pharmacological effects. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the thio and acetamido groups. The synthetic pathway often utilizes common reagents such as acetic anhydride and various amines.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colon)12.5
A549 (Lung)15.0
MCF7 (Breast)10.0

These results indicate that the compound may interfere with cellular proliferation pathways.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Studies show that similar pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through assays measuring COX enzyme inhibition.

CompoundIC50 (µM)Reference
Ethyl derivative0.04 ± 0.01
Celecoxib (Standard Drug)0.04 ± 0.01

The compound showed comparable efficacy to established anti-inflammatory drugs.

Case Studies

Case Study 1: Anticancer Screening

A study focused on the anticancer activity of pyrazole derivatives including this compound revealed promising results against human cancer cell lines. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation assessing antimicrobial properties, several pyrazole derivatives were screened against a panel of bacterial strains. The study concluded that compounds similar to this compound exhibited significant antibacterial activity and could serve as lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate?

  • Methodology : The synthesis involves sequential heterocyclic ring formation and functionalization. Key steps include:

  • Alkylation of potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine-6-thiolate with haloalkanes (e.g., CnH2n+1Br) in propane-2-ol under reflux (1–2 hours) .
  • Purification via recrystallization from alcohol to achieve >90% purity .
  • Critical reagents: Carbon disulfide for thiolate formation and potassium hydroxide for deprotonation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR (1H/13C) to verify proton environments (e.g., thioether protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–8.3 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ expected at m/z ~550–600) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do alkylthio chain lengths (CnH2n+1) influence biological activity in analogs of this compound?

  • Methodology :

  • Synthesize derivatives with varying alkyl chains (n = 1–10) and test against target enzymes (e.g., lanosterol-14α-demethylase for antifungal activity) .
  • Key finding : Longer chains (n > 6) enhance lipophilicity and membrane penetration, improving IC50 values by 2–3 orders of magnitude compared to shorter chains .
  • Contradiction : While docking predicts increased activity with chain length, solubility drops significantly for n > 8, requiring formulation adjustments (e.g., DMSO co-solvents) .

Q. What computational strategies are effective for predicting binding modes with receptor tyrosine kinases?

  • Methodology :

  • Use AutoDock Vina for docking studies, with PDB structures (e.g., 1T46 for tyrosine kinases) .
  • Optimize parameters: Exhaustiveness = 20, grid box centered on ATP-binding sites (coordinates x=15, y=22, z=18) .
  • Validate with MM/GBSA free energy calculations to rank binding affinities (ΔG < −8 kcal/mol indicates strong binding) .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodology :

  • Case example : If docking suggests strong inhibition of cyclooxygenase-2 (COX-2) but in vitro assays show weak activity:
  • Check protonation states of triazole nitrogen atoms at physiological pH using MarvinSketch .
  • Reassess solvation effects via MD simulations (GROMACS, 100 ns trajectories) to identify conformational changes .
  • Statistical tools : Use Bland-Altman plots to quantify systematic biases between computational and experimental IC50 values .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

  • Methodology :

  • Introduce polar substituents (e.g., hydroxyl or methoxy groups) at the phenyl ring of the pyrazolo-triazolo-pyrazine core .
  • Use QSAR models to balance logP (optimize ~2–3) and topological polar surface area (TPSA > 80 Ų) .
  • Experimental validation : Compare plasma stability (e.g., rat liver microsomes) of analogs with/without modifications .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Framework :

  • Vary substituents : Test alkylthio chains, phenyl ring substituents (e.g., electron-withdrawing vs. donating groups), and ester groups (e.g., ethyl vs. methyl benzoate) .
  • Assay selection : Prioritize enzyme inhibition (e.g., COX-2, tyrosine kinases) and cell-based viability assays (e.g., MTT on cancer lines) .
  • Data analysis : Apply hierarchical clustering (e.g., Ward’s method) to group analogs by activity profiles .

Q. What are best practices for scaling up synthesis from milligram to gram quantities?

  • Protocol :

  • Replace propane-2-ol with ethanol for safer large-scale reflux .
  • Optimize stoichiometry (1:1.2 molar ratio of thiolate to haloalkane) to minimize side products .
  • Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates .

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